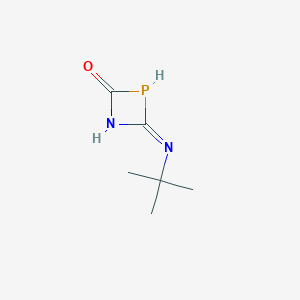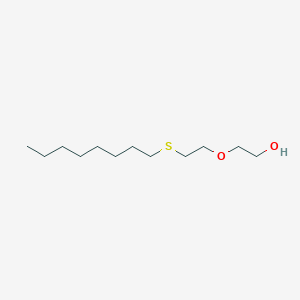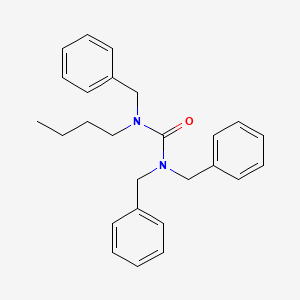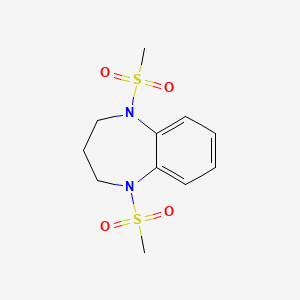
2-Thiophenecarboxylic acid, 4-(acetylamino)-5-chloro-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Thiophenecarboxylic acid, 4-(acetylamino)-5-chloro-, methyl ester is a complex organic compound with a molecular formula of C8H8ClNO3S. This compound is part of the thiophene family, which is known for its aromatic properties and sulfur-containing heterocyclic structure. The presence of the acetylamino and chloro groups, along with the methyl ester functionality, makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiophenecarboxylic acid, 4-(acetylamino)-5-chloro-, methyl ester typically involves multiple steps. One common method starts with the thiophene ring, which undergoes chlorination to introduce the chloro group at the 5-position. The acetylamino group is then introduced through an acetylation reaction, and finally, the carboxylic acid group is esterified to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, using industrial-grade reagents and catalysts. Reaction conditions such as temperature, pressure, and solvent choice would be carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-Thiophenecarboxylic acid, 4-(acetylamino)-5-chloro-, methyl ester can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dechlorinated thiophene derivatives.
Substitution: Thiophene derivatives with various substituents replacing the chloro group.
Scientific Research Applications
2-Thiophenecarboxylic acid, 4-(acetylamino)-5-chloro-, methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials, such as conductive polymers and dyes.
Mechanism of Action
The mechanism of action of 2-Thiophenecarboxylic acid, 4-(acetylamino)-5-chloro-, methyl ester depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The acetylamino group can form hydrogen bonds with active site residues, while the chloro group may participate in hydrophobic interactions. The thiophene ring can also engage in π-π stacking interactions with aromatic residues.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid: Lacks the acetylamino and chloro groups, making it less versatile in certain applications.
Thiophene-3-carboxylic acid: Similar structure but with the carboxylic acid group at a different position, affecting its reactivity and properties.
2-Thiophenecarboxylic acid, 4-(acetylamino)-, methyl ester: Similar but without the chloro group, which may reduce its potential for certain chemical reactions.
Uniqueness
2-Thiophenecarboxylic acid, 4-(acetylamino)-5-chloro-, methyl ester is unique due to the combination of functional groups it possesses
Properties
CAS No. |
89499-29-6 |
|---|---|
Molecular Formula |
C8H8ClNO3S |
Molecular Weight |
233.67 g/mol |
IUPAC Name |
methyl 4-acetamido-5-chlorothiophene-2-carboxylate |
InChI |
InChI=1S/C8H8ClNO3S/c1-4(11)10-5-3-6(8(12)13-2)14-7(5)9/h3H,1-2H3,(H,10,11) |
InChI Key |
LRLRYDXQSHRZLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(SC(=C1)C(=O)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-Methoxy-1-methyl-5-(thiophene-2-carbonyl)-1H-pyrrol-2-yl]acetic acid](/img/structure/B14399829.png)
![2H-Pyran, 2-[(diphenylmethyl)thio]tetrahydro-](/img/structure/B14399835.png)
![2-[2-(Naphthalen-2-yl)ethenyl]thiophene](/img/structure/B14399837.png)
![2-[2-(3,4-Dichlorophenyl)hydrazinylidene]-N-methylpyrrolidine-1-carboxamide](/img/structure/B14399838.png)





![2,2'-[(2-Hydroxy-1,3-phenylene)di(ethane-1,1-diyl)]diphenol](/img/structure/B14399871.png)

![N-Bicyclo[2.2.1]heptan-2-yl-N'-butyl-N-[(4-methylphenyl)methyl]urea](/img/structure/B14399887.png)


